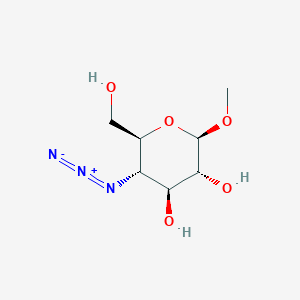
beta-D-Glucopyranoside, methyl 4-azido-4-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Glucopyranoside, methyl 4-azido-4-deoxy-: is a compound with a unique glycosidic structure. It is known for its high selectivity and excellent reactivity when interacting with other molecules . This compound is often used in various fields such as chemistry, biology, and medicine due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes heating the precursor compound at 90°C for 15 hours or at 110°C for 2.5 hours, which results in a high yield of the target compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucopyranoside, methyl 4-azido-4-deoxy- undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in substitution reactions, replacing other functional groups in the molecule.
Cycloaddition Reactions: The azide group can react with alkynes in a cycloaddition reaction to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Cycloaddition Reactions:
Reduction Reactions: Commonly use reducing agents like hydrogen gas or triphenylphosphine.
Major Products Formed:
Substitution Reactions: Result in the formation of substituted glucopyranosides.
Cycloaddition Reactions: Yield triazole derivatives.
Reduction Reactions: Produce amine-substituted glucopyranosides.
Scientific Research Applications
Beta-D-Glucopyranoside, methyl 4-azido-4-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Serves as a probe for studying glycosylation processes and carbohydrate-protein interactions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranoside, methyl 4-azido-4-deoxy- involves its ability to accurately locate and bind to target molecules during chemical reactions. The unique sugar moiety in its molecular structure endows it with high selectivity and excellent reactivity . This enables the compound to effectively drive the progress of reactions by binding to specific molecular targets and pathways.
Comparison with Similar Compounds
4-Azido-4-deoxy-D-glucose: Shares the azide functional group but differs in the sugar moiety.
Methyl beta-D-glucopyranoside: Lacks the azide group, making it less reactive in certain chemical reactions.
Methyl alpha-D-glucopyranoside: Similar structure but with a different anomeric configuration.
Uniqueness: Beta-D-Glucopyranoside, methyl 4-azido-4-deoxy- stands out due to its azide group, which imparts unique reactivity and selectivity. This makes it particularly valuable in applications requiring precise molecular interactions and transformations .
Properties
CAS No. |
42869-62-5 |
|---|---|
Molecular Formula |
C7H13N3O5 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6S)-5-azido-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C7H13N3O5/c1-14-7-6(13)5(12)4(9-10-8)3(2-11)15-7/h3-7,11-13H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |
InChI Key |
ILJSIFPAYLYDDP-XUUWZHRGSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)N=[N+]=[N-])O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)N=[N+]=[N-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















